methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Description

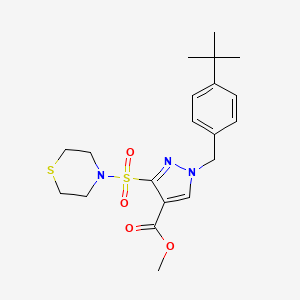

Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by three key structural features:

- A pyrazole core substituted at the 1-position with a 4-(tert-butyl)benzyl group.

- A thiomorpholinosulfonyl moiety at the 3-position, introducing sulfur-containing heterocyclic properties.

- A methyl ester at the 4-position, which may influence solubility and metabolic stability.

Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX-based refinement) for precise characterization .

Properties

IUPAC Name |

methyl 1-[(4-tert-butylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c1-20(2,3)16-7-5-15(6-8-16)13-22-14-17(19(24)27-4)18(21-22)29(25,26)23-9-11-28-12-10-23/h5-8,14H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCGZLRCYMVTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activities associated with this specific compound, supported by relevant data tables and case studies.

- Molecular Formula : C19H26N4O3S

- Molecular Weight : 394.50 g/mol

- CAS Number : Not specifically listed in the available data but can be derived from its structure.

Biological Activity Overview

The biological activity of methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can be categorized into several key areas:

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. A study on related pyrazole compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The specific compound under review may share similar mechanisms due to structural similarities.

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| Pyrazole A | 75% | |

| Pyrazole B | 82% | |

| Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | TBD | TBD |

2. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related pyrazole compound was shown to inhibit cancer cell proliferation in vitro.

- Case Study : In vitro studies on a structurally similar compound demonstrated a significant reduction in cell viability in breast cancer cell lines, suggesting potential therapeutic applications.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 10.5 | |

| Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | TBD | TBD |

3. Antimicrobial Activity

Pyrazole compounds have been investigated for their antimicrobial properties against various pathogens. While specific data on the compound is limited, related studies suggest that modifications to the pyrazole ring can enhance antimicrobial efficacy.

The proposed mechanism of action for methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate may involve:

- Inhibition of key enzymes involved in inflammatory pathways.

- Induction of apoptosis through mitochondrial pathways.

- Disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

To contextualize its properties, this compound is compared to three analogs (Table 1), selected for shared structural motifs or functional groups.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Lipophilicity and Bulkiness :

- The tert-butylbenzyl group in the target compound enhances lipophilicity compared to the fluoro-methylbenzyl group in the boronate-containing pyrazole . This may improve membrane permeability but reduce aqueous solubility.

- In contrast, the pyrazolo-pyrimidine analog (MW 615.7) has higher molecular weight but retains moderate solubility due to its furan and polar carbamate groups .

Sulfur vs. Oxygen Heterocycles: The thiomorpholinosulfonyl group introduces a sulfur atom, which may enhance binding to metal ions or cysteine residues in biological targets compared to morpholinosulfonyl or oxadiazole analogs .

This contrasts with the stable boronate ester in the dioxaborolan-2-yl derivative, which is tailored for cross-coupling reactions .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation and benzylation steps, paralleling methods for related pyrazoles (e.g., Suzuki coupling in ). However, the thiomorpholine moiety may require specialized sulfonating agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.